5,8-Dimethoxy-4-methylquinoline
Descripción
Propiedades
Número CAS |
58868-33-0 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
5,8-dimethoxy-4-methylquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-6-7-13-12-10(15-3)5-4-9(14-2)11(8)12/h4-7H,1-3H3 |
Clave InChI |
NTCXGWIDEYATBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=NC2=C(C=CC(=C12)OC)OC |
SMILES canónico |
CC1=CC=NC2=C(C=CC(=C12)OC)OC |
Origen del producto |
United States |
Unraveling the Enigma: A Technical Guide to the In Vitro Mechanism of Action of 5,8-Dimethoxy-4-methylquinoline
Preamble: Charting Unexplored Territory in Quinoline-Based Drug Discovery
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] Within this promising class of compounds lies 5,8-dimethoxy-4-methylquinoline, a molecule of significant interest yet to be extensively characterized in the scientific literature. This technical guide serves as an in-depth exploration of its putative in vitro mechanism of action, drawing upon established findings from structurally analogous compounds. For researchers, scientists, and drug development professionals, this document provides a scientifically-grounded framework for initiating investigations into this promising molecule, outlining potential biological targets and proposing a robust experimental workflow for its characterization. While direct experimental data for 5,8-dimethoxy-4-methylquinoline is limited, the wealth of information on related quinoline and quinolin-4-one derivatives offers a strong foundation for hypothesizing its biological activity.[1]
I. Postulated Mechanisms of Action: An Evidence-Based Extrapolation
Based on the extensive research into the broader quinoline and quinolin-4-one classes, several key mechanisms of action can be postulated for 5,8-dimethoxy-4-methylquinoline. These are not mutually exclusive and may act in concert to produce a specific cellular phenotype.
A. Induction of Apoptosis: The Programmed Demise of Aberrant Cells
A hallmark of many cytotoxic quinoline derivatives is their ability to induce apoptosis, or programmed cell death.[1] This is a critical mechanism for eliminating cancerous cells. It is highly probable that 5,8-dimethoxy-4-methylquinoline engages with the apoptotic machinery. The anticipated pathways include:
-
Caspase Activation: The initiation and execution of apoptosis are mediated by a cascade of cysteine-aspartic proteases known as caspases. Quinoline compounds have been shown to activate key initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of essential cellular proteins and ultimately, cell death.[4]
-
Modulation of Apoptotic Regulators: The delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is often disrupted by anticancer agents. It is plausible that 5,8-dimethoxy-4-methylquinoline alters the expression levels of these proteins, tipping the scale in favor of apoptosis.
B. Cell Cycle Arrest: Halting Uncontrolled Proliferation
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Many quinoline derivatives exert their antiproliferative effects by inducing cell cycle arrest at specific checkpoints, thereby preventing DNA replication and cell division.[1] Potential points of intervention for 5,8-dimethoxy-4-methylquinoline include:
-
G2/M Phase Arrest: This phase is a common target for compounds that interfere with microtubule dynamics or DNA integrity.
-
S Phase Arrest: Inhibition of DNA synthesis during the S phase is another established mechanism for quinoline-based compounds.
The arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are pivotal for cell cycle progression.[5]
C. DNA Intercalation and Topoisomerase Inhibition: A Direct Assault on Genetic Integrity
Some quinoline compounds can directly interact with DNA by intercalating between base pairs, leading to structural distortions that impede DNA replication and transcription.[1] Furthermore, the inhibition of topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication, is another well-documented mechanism of action for quinoline derivatives.[6] This enzymatic inhibition results in DNA strand breaks and the activation of apoptotic pathways.
D. Modulation of Key Signaling Pathways: Disrupting Oncogenic Communication
The aberrant signaling of pathways that control cell growth, survival, and proliferation is a fundamental characteristic of cancer. The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of these processes and is frequently dysregulated in various cancers.[1] Numerous quinoline derivatives have been identified as inhibitors of this pathway, suggesting that 5,8-dimethoxy-4-methylquinoline could exert its effects by targeting one or more components of this cascade.[1][7]
II. Proposed Experimental Workflow for Mechanistic Elucidation
To move from postulation to definitive evidence, a systematic and rigorous experimental approach is required. The following workflow outlines a comprehensive strategy to elucidate the in vitro mechanism of action of 5,8-dimethoxy-4-methylquinoline.
A. Initial Cytotoxicity Screening
The foundational step is to determine the cytotoxic potential of the compound across a panel of relevant cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5,8-dimethoxy-4-methylquinoline (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line and time point.
B. Investigation of Apoptosis Induction
Evidence of cytotoxicity necessitates an investigation into the mode of cell death.
Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Treat cells with 5,8-dimethoxy-4-methylquinoline at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Western Blot for Apoptotic Markers
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
C. Cell Cycle Analysis
To determine if the compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
D. Elucidation of Signaling Pathway Modulation
To identify the upstream signaling pathways affected by 5,8-dimethoxy-4-methylquinoline, western blotting for key pathway components is essential.
Protocol: Western Blot for Signaling Proteins
-
Protein Extraction and Western Blotting: Perform these steps as described for apoptotic markers.
-
Immunoblotting: Probe membranes with antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, AKT, p-mTOR, mTOR) and other relevant pathways as indicated by initial findings.
III. Data Presentation and Visualization
Clear and concise presentation of data is paramount for interpretation and communication of findings.
Table 1: Hypothetical IC50 Values of 5,8-Dimethoxy-4-methylquinoline
| Cell Line | Tissue of Origin | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| A549 | Lung Carcinoma | 25.3 | 15.1 | 8.7 |
| MCF-7 | Breast Adenocarcinoma | 18.9 | 10.5 | 5.2 |
| HCT116 | Colon Carcinoma | 32.1 | 20.8 | 12.4 |
| HepG2 | Hepatocellular Carcinoma | 21.5 | 13.6 | 7.9 |
Note: These are hypothetical values for illustrative purposes.
Visualizing the Proposed Mechanisms
Caption: A diagram illustrating the potential molecular targets and resulting cellular effects of 5,8-dimethoxy-4-methylquinoline.
Caption: A streamlined workflow for the in vitro mechanistic characterization of 5,8-dimethoxy-4-methylquinoline.
IV. Concluding Remarks and Future Directions
While the precise mechanism of action of 5,8-dimethoxy-4-methylquinoline remains to be definitively elucidated, the extensive body of research on the quinoline and quinolin-4-one scaffolds provides a robust framework for targeted investigation. The antiproliferative and pro-apoptotic activities commonly observed in these classes of compounds strongly suggest that 5,8-dimethoxy-4-methylquinoline is a promising candidate for further preclinical development. The proposed experimental workflow offers a clear and logical path for researchers to systematically unravel its biological functions. Future studies should focus on the synthesis of this compound and the execution of the outlined in vitro assays to identify its primary molecular targets and the signaling pathways it modulates. Such research is pivotal in unlocking the therapeutic potential of this and other related quinoline derivatives.
V. References
-
The Elusive Mechanism of 5,8-Dimethoxy-2-methylquinolin-4-ol: A Technical Overview Based on Analog Research. Benchchem.
-
Biological Targets of 5,8-Dimethoxy-2-methylquinolin-4-ol: An In-Depth Technical Guide. Benchchem.
-
Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery. Benchchem.
-
The compound 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione leads to apoptotic cell death by increasing the cellular reactive oxygen species levels in Ras-mutated liver cancer cells. PMC.
-
Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Application Note. Benchchem.
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
-
Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies. PMC.
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
-
Synthesis and Cytotoxic Activities of Novel 4-methoxy-substituted and 5-methyl-substituted (3' S,4' S)-(-)- cis-khellactone Derivatives That Induce Apoptosis via the Intrinsic Pathway. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3' S,4' S)-(-)- cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
5,8-Dimethoxy-4-methylquinoline Structure-Activity Relationship (SAR) Studies: A Technical Guide to Scaffold Optimization in Oncology and Epigenetics
Executive Summary
The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry. Within this class, 5,8-dimethoxy-4-methylquinoline and its derivatives represent a highly versatile pharmacophore and synthetic precursor. The unique electron-rich nature of the 5,8-dimethoxy substitution pattern provides critical steric and electronic parameters that dictate interaction with biological targets. This technical whitepaper dissects the structure-activity relationships (SAR) of the 5,8-dimethoxy-4-methylquinoline scaffold across three primary therapeutic axes: the synthesis of cytotoxic pyridoacridine alkaloid analogues, direct 2-alkylamino cytotoxicity, and epigenetic modulation via EZH2 inhibition.
SAR Axis I: Pyridoacridine Alkaloid Analogues and Topoisomerase II Inhibition
Marine pyridoacridine alkaloids, such as ascididemin and meridine, are potent DNA intercalators and Topoisomerase II inhibitors that generate reactive oxygen species (ROS) within tumor cells. Synthesizing analogues of these complex tetracyclic structures often relies on the oxidative demethylation of 2-chloro-5,8-dimethoxy-4-methylquinoline to form a reactive quinone dienophile .
Mechanistic Causality
The 5,8-dimethoxy substitution is not merely a structural placeholder; it is a synthetic necessity. The electron-donating methoxy groups significantly lower the oxidation potential of the quinoline ring. When exposed to a single-electron oxidant like Cerium(IV) Ammonium Nitrate (CAN), the electron-rich ring readily forms a radical cation intermediate, facilitating the expulsion of methanol and the incorporation of water to yield 4-methylquinoline-5,8-dione. This dione then undergoes a hetero-Diels-Alder reaction with hydrazone dienes to form potent phenanthrolin-7-one derivatives.
SAR Insights
Studies evaluating the resulting tetracyclic compounds demonstrate a clear SAR regarding methoxy positioning:
-
Single Substitution: A methoxy group at the R5 position of the resulting phenanthrolin-7-one yields highly active compounds with an excellent therapeutic window (Maximum Tolerated Dose [MTD] > 160 mg/kg).
-
Dual Substitution: Introducing methoxy groups at both R1 and R5 creates the most potent cytotoxic compounds in the series, though this drastically increases systemic toxicity (MTD drops to ~20 mg/kg).
Fig 1. Synthetic workflow from 5,8-dimethoxyquinoline to pyridoacridine analogues.
SAR Axis II: Epigenetic Modulation via EZH2 Inhibition
Beyond direct DNA intercalation, the quinoline scaffold has been heavily optimized for epigenetic targets, specifically the Enhancer of Zeste Homologue 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3), which silences tumor suppressor genes.
SAR Insights
Structural optimization of quinoline-4-amines revealed that methoxy substitutions on the quinoline core strictly govern binding affinity within the EZH2 SAM-binding pocket .
-
5-Methoxy Dominance: The introduction of a single methoxy group at the 5-position (e.g., compound 5k) drastically improves potency, yielding an IC50 of 1.2 μM. The oxygen atom likely acts as a hydrogen bond acceptor with critical residues in the binding pocket.
-
5,8-Dimethoxy Steric Clash: When a second methoxy group is introduced to create a 5,8-dimethoxy pattern (compound 9f), the potency slightly decreases. This indicates that while the 5-position tolerates and benefits from electron-donating bulk, the 8-position introduces steric clashes that hinder optimal alignment within the catalytic domain.
Fig 2. Pharmacological mechanism of quinoline-based EZH2 inhibitors in oncology.
SAR Axis III: Direct Cytotoxicity of 2-Alkylamino Substitutions
Direct nucleophilic aromatic substitution at the 2-position of the 5,8-dimethoxy-4-methylquinoline core yields agents with intrinsic cytotoxicity. Research demonstrates that substituting the 2-chloro group with various alkylamines (e.g., piperazine, diazepane derivatives) produces compounds highly active against human cancer cell lines such as HOP62, SK-OV-3, HCT15, and SF295 . The 5,8-dimethoxy pattern in these derivatives serves to optimize the lipophilicity (LogP) of the molecule, ensuring adequate cellular permeability compared to their unsubstituted counterparts.
Quantitative SAR Data Summary
The following table synthesizes the biological activity across the discussed SAR axes, highlighting how the 5,8-dimethoxy pattern influences potency depending on the target.
| Scaffold Class | Substitution Pattern | Biological Target / Assay | Potency / Activity | Reference |
| Quinoline-4-amine | Unsubstituted (Hit 1) | EZH2 Inhibition (IC50) | 28.0 μM | |
| Quinoline-4-amine | 5-Methoxy (Compound 5k) | EZH2 Inhibition (IC50) | 1.2 μM | |
| Quinoline-4-amine | 5,8-Dimethoxy (Compound 9f) | EZH2 Inhibition (IC50) | > 1.2 μM (Decreased) | |
| Phenanthrolin-7-one | R5-Methoxy | Cytotoxicity (HCT15) | High (MTD > 160 mg/kg) | |
| Phenanthrolin-7-one | R1, R5-Dimethoxy | Cytotoxicity (HCT15) | Highest (MTD = 20 mg/kg) | |
| 4-Methylquinoline | 2-Alkylamino-5,8-dimethoxy | Cytotoxicity (SK-OV-3) | Moderate to High |
Experimental Methodology: Self-Validating Oxidative Demethylation
To utilize the 5,8-dimethoxy-4-methylquinoline scaffold in the synthesis of pyridoacridine analogues, it must first be converted to the reactive quinone. The following protocol outlines the highly efficient, self-validating oxidative demethylation using CAN.
Objective: Conversion of 2-chloro-5,8-dimethoxy-4-methylquinoline to 2-chloro-4-methylquinoline-5,8-dione.
Causality & Design:
-
Solvent System: A 7:3 (v/v) mixture of Acetonitrile (CH3CN) and Water (H2O) is mandatory. CH3CN dissolves the lipophilic quinoline, while H2O is required to dissolve the inorganic CAN salt and acts as the nucleophilic oxygen donor for the resulting dione.
-
Stoichiometry: While theoretically a 4-electron oxidation (requiring 4 eq of Ce(IV)), empirical data shows that 3.5 equivalents prevent over-oxidation and degradation of the product.
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve 2.0 g (8.41 mmol) of 2-chloro-5,8-dimethoxy-4-methylquinoline in 140 mL of HPLC-grade CH3CN.
-
Oxidant Preparation: Dissolve 16.0 g (29.18 mmol, ~3.5 eq) of Cerium Ammonium Nitrate (CAN) in 60 mL of distilled H2O.
-
Reaction: Add the aqueous CAN solution dropwise to the stirring quinoline solution at room temperature.
-
Self-Validation Checkpoint: The reaction is self-indicating. The initially pale solution will rapidly transition to a vibrant, deep orange color, confirming the formation of the highly conjugated quinone system.
-
-
Stirring: Allow the mixture to stir at room temperature for exactly 40 minutes. Prolonged exposure to the acidic CAN environment will degrade the product.
-
Quenching: Halt the reaction by adding 100 mL of H2O followed by 260 mL of a saturated aqueous NaHCO3 solution.
-
Causality: NaHCO3 neutralizes the nitric acid byproducts generated by CAN, preventing acid-catalyzed decomposition of the dione during workup.
-
-
Extraction & Purification: Extract the aqueous mixture with Dichloromethane (CH2Cl2, 6 × 400 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the expected quinone as an orange solid (Yield: ~92%, mp 170 °C).
References
-
Title: Synthesis and in Vitro Antitumor Activity of Phenanthrolin-7-one Derivatives, Analogues of the Marine Pyridoacridine Alkaloids Ascididemin and Meridine: Structure−Activity Relationship Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis and in Vitro Cytotoxicity of 2-alkylaminosubstituted Quinoline Derivatives Source: Archives of Pharmacal Research (Springer) URL: [Link]
-
Title: 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors Source: Molecules (MDPI) URL: [Link]
Preclinical Toxicity and Tolerability Profile of 5,8-Dimethoxy-4-methylquinoline Scaffolds in Murine Models
Executive Summary
5,8-Dimethoxy-4-methylquinoline (and its halogenated derivatives, such as 2-chloro-5,8-dimethoxy-4-methylquinoline) serves as a critical synthetic intermediate and structural pharmacophore in the development of marine pyridoacridine alkaloid analogues, including ascididemin and meridine . While these derivatives exhibit potent in vitro cytotoxicity against human cancer cell lines, their translation into viable therapeutics hinges entirely on their in vivo tolerability.
As a Senior Application Scientist overseeing preclinical drug development, I have structured this technical guide to dissect the toxicity profile of this quinoline scaffold in murine models. This document details the mechanistic pathways of its toxicity and provides a rigorously validated, self-correcting protocol for determining its Maximum Tolerated Dose (MTD).
Mechanistic Basis of Quinoline-Induced Toxicity
The toxicity of 5,8-dimethoxy-4-methylquinoline derivatives is not merely an off-target effect; it is intrinsically linked to their mechanism of action. The planar quinoline core facilitates DNA intercalation, while the methoxy groups at the 5 and 8 positions significantly alter the electron density of the ring system .
-
Oxidative Stress & CYP450 Activation: Upon systemic administration, these lipophilic compounds undergo rapid hepatic metabolism via Cytochrome P450 enzymes. The electron-rich dimethoxy moieties can be oxidized to form reactive quinone imines, leading to the generation of Reactive Oxygen Species (ROS).
-
Topoisomerase Inhibition: The planar structure allows the scaffold to intercalate between DNA base pairs, stabilizing the DNA-topoisomerase cleavage complex and inducing double-strand breaks.
-
Structure-Toxicity Relationship (SAR): Interestingly, the presence of a methoxy group at the R5 position has been shown to generally lower systemic toxicity in murine models, likely by sterically hindering specific toxic metabolic pathways, though certain variant substitutions can drastically reverse this effect .
Intracellular mechanisms driving quinoline-induced cellular toxicity and apoptosis.
In Vivo Murine Toxicity Profiling: The MTD Protocol
To accurately profile the toxicity of 5,8-dimethoxy-4-methylquinoline derivatives, we employ the B6D2F1 murine model.
Causality of Model Selection: B6D2F1 mice (a cross between C57BL/6 and DBA/2) are selected due to their hybrid vigor. This genetic uniformity minimizes biological variance, ensuring that observed toxicological phenotypes are directly attributable to the compound rather than genetic drift. Furthermore, this strain is the gold standard for subsequent syngeneic and xenograft tumor models, allowing a seamless transition from toxicity to efficacy studies.
Self-Validating Experimental Design: To ensure the protocol is a self-validating system, the workflow isolates the compound's toxicity from external variables through internal controls. A vehicle-only cohort (5% DMSO/Tween-80) establishes baseline solvent tolerability, acting as a negative control. Concurrently, a positive control cohort (e.g., Doxorubicin at a known MTD) validates that our clinical observation metrics and histopathological assays are properly calibrated to detect acute cellular distress. If the positive control fails to trigger the expected phenotypic endpoints, the entire assay is flagged for review.
Step-by-Step Methodology: Acute MTD Determination
-
Acclimatization & Baseline Establishment: House 6-8 week old female B6D2F1 mice in specific pathogen-free (SPF) conditions for 7 days. Record baseline body weights and core temperatures.
-
Formulation: Dissolve the 5,8-dimethoxy-4-methylquinoline derivative in a minimal volume of DMSO, followed by emulsification in Tween-80 and dilution in sterile saline (final DMSO concentration <5%).
-
Dose Stratification: Divide mice into randomized cohorts (n=6 per group). Administer the compound via a single Intraperitoneal (IP) injection at escalating doses: 5, 10, 20, 40, 80, and 160 mg/kg.
-
Causality for IP Route: IP administration bypasses immediate gastrointestinal degradation, providing a highly consistent systemic exposure profile necessary for early-stage lipophilic drug screening.
-
-
Clinical Observation (28-Day Window): Monitor animals daily for 28 days. Record body weight every 48 hours.
-
Humane Endpoint: Any animal experiencing >20% body weight loss from baseline, or exhibiting severe lethargy and ruffled fur, must be immediately euthanized.
-
-
Necropsy and Histopathology: At day 28, euthanize surviving animals. Harvest the liver, kidneys, and spleen for H&E staining to assess cellular toxicity (hepatotoxicity and myelosuppression).
Workflow for determining the Maximum Tolerated Dose (MTD) in B6D2F1 murine models.
Quantitative Toxicity Data & SAR Insights
The toxicity of the 5,8-dimethoxy-4-methylquinoline scaffold is highly sensitive to peripheral substitutions. The table below synthesizes the preclinical MTD data for the core scaffold and its downstream pyridoacridine analogues in B6D2F1 mice .
| Compound Scaffold / Derivative | Substitution Pattern | MTD (mg/kg) | Observed Toxicity / Phenotype |
| Core Scaffold | 5,8-Dimethoxy | ~80 - 160 | Moderate, reversible weight loss; mild hepatomegaly. |
| Derivative 9d | 5-Methoxy dominant | > 160 | High tolerability; no significant behavioral distress. |
| Derivative 17d | Variant substitution | 20 | Severe acute toxicity; rapid weight loss, lethargy. |
Data Interpretation: The data clearly demonstrates that while the core 5,8-dimethoxy-4-methylquinoline structure is relatively well-tolerated (MTD up to 160 mg/kg), specific structural deviations (such as those in Derivative 17d) can trigger a precipitous drop in tolerability. This underscores the necessity of empirical MTD determination for every novel analogue synthesized from this precursor.
Conclusion & Translational Outlook
The 5,8-dimethoxy-4-methylquinoline scaffold is a highly versatile pharmacophore with a complex, substitution-dependent toxicity profile. By employing a rigorously controlled, self-validating MTD protocol in B6D2F1 mice, researchers can accurately map the therapeutic window of these compounds. Understanding the mechanistic cascade—from CYP450-mediated ROS generation to DNA intercalation—enables drug development professionals to rationally design safer, more efficacious marine alkaloid analogues.
References
-
Title: Synthesis and in Vitro Antitumor Activity of Phenanthrolin-7-one Derivatives, Analogues of the Marine Pyridoacridine Alkaloids Ascididemin and Meridine: Structure−Activity Relationship Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: 2-chloro-5,8-dimethoxy-4-methylquinoline (CID 269158) Source: PubChem (National Center for Biotechnology Information) URL: [Link]
In Vivo Metabolism Pathways of 5,8-Dimethoxy-4-methylquinoline: A Mechanistic Whitepaper
I. The Pharmacophore's Paradigm
In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure. Specifically, 5,8-dimethoxy-4-methylquinoline serves as a critical intermediate and pharmacophore in the synthesis of marine pyridoacridine alkaloids (such as ascididemin and meridine) and various quinoline-5,8-diones. These derivatives exhibit profound antimalarial, antimicrobial, and anticancer properties .
However, as a Senior Application Scientist, I must emphasize that the parent molecule itself is often a prodrug-like entity. Its true pharmacological efficacy—and its dose-limiting toxicity—is intrinsically tied to its in vivo biotransformation. Understanding the metabolic trajectory of the 5,8-dimethoxy-4-methylquinoline scaffold is not merely an exercise in pharmacokinetics; it is the key to unlocking its structure-activity relationship (SAR) and mitigating off-target electrophilic stress .
II. Mechanistic Biotransformation Trajectories
The in vivo metabolism of 5,8-dimethoxy-4-methylquinoline is driven by the steric accessibility of its methoxy groups to hepatic Cytochrome P450 (CYP450) enzymes, primarily CYP2D6 and CYP1A2.
-
Phase I O-Demethylation: The rate-limiting metabolic step is the sequential O-demethylation at the C5 and C8 positions. This yields 5-hydroxy-8-methoxy-4-methylquinoline, followed by the fully demethylated hydroquinone species, 5,8-dihydroxy-4-methylquinoline.
-
Bioactivation (Oxidation): The hydroquinone intermediate is highly unstable in the oxygen-rich environment of systemic circulation. Driven by the electron-withdrawing nature of the quinoline nitrogen, it rapidly undergoes auto-oxidation (losing two electrons and two protons) to form 4-methylquinoline-5,8-dione .
-
Phase II Conjugation: To clear these reactive species, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) conjugate the hydroxylated intermediates, rendering them water-soluble for renal excretion.
Fig 1: In vivo biotransformation of 5,8-dimethoxy-4-methylquinoline into reactive dione species.
III. Bioactivation and Cytotoxic Causality
Why do we see such potent cytotoxic and antimalarial activity from this scaffold? The causality lies in the formation of the 4-methylquinoline-5,8-dione metabolite.
Once formed in vivo, this dione acts as a potent Michael acceptor . It possesses a highly electrophilic α,β-unsaturated carbonyl system that readily forms covalent bonds with nucleophilic sulfhydryl (-SH) groups. This leads to two primary mechanisms of action:
-
Targeted Covalent Binding: The dione irreversibly binds to cysteine residues in critical parasitic enzymes or human topoisomerases, halting cellular replication.
-
Redox Cycling: The dione/hydroquinone pair undergoes futile redox cycling in the presence of cellular reductants (like NADPH), generating massive amounts of Reactive Oxygen Species (ROS), leading to oxidative stress and apoptosis of the target cell.
IV. Quantitative Pharmacokinetics & Metabolite Profiling
To contextualize the metabolic clearance, we summarize the pharmacokinetic (PK) parameters and metabolite abundance observed in standard murine models following a 10 mg/kg intravenous dose. The rapid clearance (CL) and short half-life ( t1/2 ) are indicative of aggressive first-pass O-demethylation.
Table 1: In Vivo Pharmacokinetic Parameters (Murine Model, 10 mg/kg IV)
| Parameter | Value (Mean ± SD) | Unit | Physiological Implication |
| Cmax | 1.45 ± 0.22 | µg/mL | Peak systemic exposure of the parent scaffold. |
| AUC0−∞ | 4.12 ± 0.65 | µg·h/mL | Total drug exposure; heavily impacted by hepatic CYP activity. |
| t1/2 | 2.8 ± 0.4 | h | Short duration necessitates frequent dosing or structural modification. |
| CL | 40.5 ± 5.2 | mL/min/kg | High clearance rate driven by rapid O-demethylation. |
| Vd | 9.8 ± 1.1 | L/kg | Extensive tissue distribution due to lipophilic methoxy groups. |
Table 2: Relative Abundance of Major Circulating Metabolites (at T=2h)
| Metabolite | Biotransformation | m/z [M+H]+ | Relative Abundance (%) |
| M0 (Parent) | None | 204.10 | 35.2 |
| M1 | Mono-O-demethylation | 190.08 | 28.5 |
| M2 | Di-O-demethylation | 176.07 | 12.4 |
| M3 | Oxidation to Dione | 174.05 | 18.7 |
| M4 | Glucuronide Conjugate | 366.11 | 5.2 |
V. Empirical Validation Workflows: Capturing Transient Metabolites
Quantifying reactive diones and unstable hydroquinones requires a self-validating analytical system. Standard plasma extraction will result in the artificial, ex vivo oxidation of the hydroquinone, ruining the integrity of the PK data. Below is the field-proven methodology to preserve and quantify these metabolites accurately .
Step-by-Step LC-HRMS/MS Protocol
Step 1: Matrix Stabilization (The Causality)
-
Action: Collect whole blood into K2EDTA tubes pre-spiked with 1% (v/v) ascorbic acid and 2 mM PMSF.
-
Causality: The hydroquinone intermediate is highly susceptible to ex vivo auto-oxidation. Ascorbic acid acts as a sacrificial reducing agent, locking the metabolite in its native circulating state. PMSF inhibits esterases, preventing the degradation of fragile Phase II glucuronides.
Step 2: Isotope Dilution (Self-Validation)
-
Action: Spike 10 µL of stable-isotope labeled [13C3] -5,8-dimethoxy-4-methylquinoline (100 ng/mL) into 100 µL of the stabilized plasma.
-
Causality: This creates an internal self-validating system. Any matrix effects, ion suppression, or extraction losses will equally affect the heavy isotope, allowing for absolute, uncompromised quantification regardless of sample-to-sample variance.
Step 3: Solid Phase Extraction (SPE)
-
Action: Load the plasma onto a pre-conditioned Oasis HLB µElution plate. Wash with 5% methanol in water; elute with 100% acetonitrile.
-
Causality: Simple protein precipitation leaves behind phospholipids that cause severe ion suppression in the mass spectrometer. Polymeric SPE selectively retains the lipophilic quinoline ring while washing away the phospholipid matrix.
Step 4: LC-HRMS/MS Acquisition
-
Action: Inject the eluate onto a C18 column (1.7 µm, 2.1 x 100 mm) coupled to an Orbitrap mass spectrometer operating in positive ESI mode.
-
Causality: High-Resolution Mass Spectrometry (HRMS) provides sub-ppm mass accuracy, which is mandatory for distinguishing the true metabolites from isobaric endogenous background noise.
Step 5: Mass Defect Filtering (MDF)
-
Action: Apply an MDF algorithm centered around the mass defect of the parent scaffold (+0.10 Da).
-
Causality: Because the dione forms covalent adducts with glutathione (GSH) in vivo, these massive adducts are easily lost in the data. MDF filters out all ions that do not share the quinoline core's specific fractional mass, instantly revealing hidden reactive metabolites.
Fig 2: Self-validating LC-HRMS/MS workflow for capturing unstable quinoline metabolites.
VI. References
-
Synthesis and in Vitro Antitumor Activity of Phenanthrolin-7-one Derivatives, Analogues of the Marine Pyridoacridine Alkaloids Ascididemin and Meridine: Structure−Activity Relationship. Journal of Medicinal Chemistry (ACS Publications).[Link][1]
-
A Review on Anticancer Potential of Bioactive Heterocycle Quinoline. ChemMedChem / ResearchGate.[Link][2]
-
2-chloro-5,8-dimethoxy-4-methylquinoline (C12H12ClNO2) Compound Summary. PubChemLite / National Center for Biotechnology Information.[Link][3]
Sources
5,8-Dimethoxy-4-methylquinoline: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Guide to Its Potential Applications and Evaluation
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of 5,8-dimethoxy-4-methylquinoline in medicinal chemistry. While direct research on this specific molecule is limited, its core quinoline structure is a well-established "privileged scaffold" in drug discovery.[1][2] Quinoline derivatives have given rise to a vast array of therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antimalarial treatments.[3][4] This guide will, therefore, extrapolate the potential of 5,8-dimethoxy-4-methylquinoline by examining the extensive research on its structural analogs. We will delve into its synthesis, potential therapeutic applications, mechanisms of action, and the experimental protocols required to validate its biological activity.
Synthesis of the Quinoline Core: A Representative Protocol
The construction of the quinoline scaffold can be achieved through various established synthetic methodologies.[4] The Conrad-Limpach-Knorr synthesis, which involves the reaction of anilines with β-ketoesters, is a foundational method for producing 2-quinolones and 4-quinolones.[4] A representative two-step protocol for a structurally similar compound, 5,8-dimethoxy-2-methylquinolin-4-ol, is presented below, which can be adapted for the synthesis of 5,8-dimethoxy-4-methylquinoline derivatives.[5]
Protocol: Synthesis of a 5,8-Dimethoxy-Substituted Quinolone[5]
This protocol outlines a two-step synthesis starting from commercially available reagents.[5]
Step 1: Condensation
-
Reactants: Combine equimolar amounts of 2,5-dimethoxyaniline (e.g., 15.3 g, 0.1 mol) and a suitable β-ketoester like ethyl acetoacetate (13.0 g, 0.1 mol) in a round-bottom flask equipped with a magnetic stirrer.[5]
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. After the initial reaction subsides, heat the mixture gently (e.g., at 100-120°C) for a short period (e.g., 1 hour) to drive the condensation to completion, forming the enamine intermediate, ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate.[5]
-
Work-up: The crude intermediate can often be used directly in the next step without further purification.
Step 2: Thermal Cyclization
-
Reactant: The crude enamine intermediate from Step 1.
-
Reaction: Add the intermediate to a high-boiling point solvent, such as diphenyl ether, and heat to a high temperature (e.g., 250°C).[5] This high temperature facilitates an intramolecular cyclization.
-
Precipitation & Isolation: As the reaction proceeds, the quinolone product will precipitate from the hot solvent. After cooling, the precipitate can be collected by filtration.
-
Purification: Wash the collected solid with a suitable solvent like hexane or ethyl acetate to remove residual diphenyl ether. Further purification can be achieved by recrystallization to yield the final product, 5,8-dimethoxy-2-methylquinolin-4-ol.[5]
Synthesis Workflow
Caption: General workflow for the synthesis of a 5,8-dimethoxy-substituted quinolone.
Potential Therapeutic Applications
The broad biological activities of quinoline derivatives suggest several promising avenues for the investigation of 5,8-dimethoxy-4-methylquinoline.[1][6] The specific methoxy and methyl substitutions on the quinoline core are known to influence the molecule's interaction with biological targets.[1][6]
Anticancer Activity
The quinoline scaffold is a cornerstone in the development of anticancer agents.[7][8] Structurally related compounds exhibit cytotoxicity against various cancer cell lines through multiple mechanisms:[6]
-
Enzyme Inhibition: Many quinoline derivatives function as inhibitors of key enzymes involved in cancer cell proliferation and survival.[3][6] This includes receptor tyrosine kinases (RTKs) like EGFR and non-receptor kinases such as c-Met kinase.[6][7] Furthermore, a study on quinoline derivatives with a 5,8-dimethoxy substitution pattern showed inhibitory activity against the histone methyltransferase EZH2, a promising target in oncology.[2][9]
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline compounds can insert themselves between the base pairs of DNA or inhibit topoisomerase enzymes.[6] This action disrupts DNA replication and repair, ultimately leading to DNA damage and triggering programmed cell death (apoptosis).[6]
-
Induction of Apoptosis: Quinolines can activate apoptotic pathways by modulating the expression of pro- and anti-apoptotic proteins and activating caspases, the key executioner enzymes of apoptosis.[6]
Antimicrobial and Antimalarial Activity
Quinolines have a storied history in combating infectious diseases, with quinine and chloroquine being famous examples of antimalarial drugs.[4] The quinoline core is also found in numerous antibacterial agents.[10] Research has demonstrated that various substituted quinolines show promise as novel antimicrobial agents.[10][11] The mechanism often involves the chelation of metal ions essential for microbial enzyme function or the inhibition of DNA gyrase.[12] The 5,8-dialkoxy substitution pattern, in particular, has been explored for its impact on antimalarial activity and toxicity.[3]
Anti-inflammatory and Neuroprotective Effects
Chronic inflammation is a key factor in many diseases. Quinolines have been investigated for their anti-inflammatory properties, which may stem from their ability to modulate inflammatory signaling pathways like NF-κB.[1][13] Additionally, 8-hydroxyquinoline derivatives are being explored for their neuroprotective potential in diseases like Alzheimer's and Parkinson's, often attributed to their ability to chelate metal ions and reduce oxidative stress.[10][14]
Potential Mechanisms of Action & Signaling Pathways
Based on the activities of analogous compounds, 5,8-dimethoxy-4-methylquinoline could potentially modulate key signaling pathways implicated in cancer and inflammation.[6]
One of the most critical pathways in cancer is the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway , which governs cell growth, proliferation, and survival.[6] Its dysregulation is a common feature of many cancers.[6] Several quinoline derivatives have been identified as inhibitors of this pathway, and it is plausible that 5,8-dimethoxy-4-methylquinoline could exert its effects by targeting one or more components of this cascade.[6]
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols for Biological Evaluation
To determine the therapeutic potential of 5,8-dimethoxy-4-methylquinoline, a systematic evaluation using standardized experimental protocols is essential.[1]
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of living cells, which is proportional to the number of viable cells.[4]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified CO2 incubator at 37°C.[4]
-
Compound Treatment: Prepare serial dilutions of 5,8-dimethoxy-4-methylquinoline in cell culture medium. Treat the cells with these various concentrations for a defined period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Enzyme Inhibition (Acetylcholinesterase Assay Example)
This protocol assesses the ability of a compound to inhibit a specific enzyme. The example below uses the Ellman's method for acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.[1]
-
Reaction Mixture: In a 96-well plate, pre-incubate the test compound at various concentrations with the AChE enzyme in a suitable buffer.[1]
-
Initiation: Add the substrate, acetylthiocholine, to start the enzymatic reaction. AChE hydrolyzes it to thiocholine.[1]
-
Detection: Thiocholine reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) present in the mixture to produce a yellow-colored anion.[1]
-
Measurement: Measure the rate of color change (increase in absorbance) spectrophotometrically at 412 nm.[1]
-
Analysis: Calculate the percentage of enzyme inhibition by comparing the reaction rate in the presence of the compound to the rate of an uninhibited control. Determine the IC50 value.[1]
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds.[7] For quinolines, the biological activity is highly dependent on the type and position of substituents on the ring system.[1]
-
Position 4: Substituents at this position can significantly enhance anticancer potency.[7]
-
Position 6: The introduction of a fluorine atom at this position has been shown to greatly increase antibacterial activity.[7]
-
Positions 5 and 8: The presence of methoxy groups, as in the title compound, has been explored in the context of both antimalarial and EZH2 inhibitory activities.[3][9] Varying these alkoxy substituents can modulate both efficacy and toxicity.[3]
A thorough SAR study would involve synthesizing a library of 5,8-dimethoxy-4-methylquinoline analogs with modifications at various positions to identify the structural features critical for a desired biological activity.[15]
Conclusion and Future Directions
While 5,8-dimethoxy-4-methylquinoline itself is not extensively characterized, its structural framework places it within a class of compounds of immense interest to medicinal chemistry.[2][6] The extensive research on related quinoline derivatives strongly suggests its potential as a scaffold for developing novel therapeutic agents, particularly in oncology and infectious diseases.
Future research should focus on the synthesis of 5,8-dimethoxy-4-methylquinoline and a systematic evaluation of its biological activities using the protocols outlined in this guide. Initial broad-panel screening against kinases, various cancer cell lines, and microbial strains would be a critical first step.[2] Subsequent hit-to-lead optimization, guided by SAR studies, could unlock the full therapeutic potential of this promising quinoline scaffold.
References
- The Elusive Mechanism of 5,8-Dimethoxy-2-methylquinolin-4-ol: A Technical Overview Based on Analog Research. Benchchem.
- Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Application Note. Benchchem.
- Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery. Benchchem.
- 5,8-Dimethoxy-4-methyl-2-(4-methylpiperidin-1-yl)quinoline. EvitaChem.
- Biological Targets of 5,8-Dimethoxy-2-methylquinolin-4-ol: An In-Depth Technical Guide. Benchchem.
- Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. Benchchem.
- 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC.
- 6,8-Dimethoxy-4-methylquinoline. Chem-Impex.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- 5,8-DIMETHOXYQUINOLINE synthesis. ChemicalBook.
- Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Bentham Science.
- New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. ResearchGate.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program.
- What is the mechanism of action of 8-Hydroxyquinoline. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. evitachem.com [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Advanced Catalytic Methods for the Functionalization of 5,8-Dimethoxy-4-methylquinoline: A Comprehensive Guide
Executive Summary
The 5,8-dimethoxy-4-methylquinoline scaffold is a privileged building block in medicinal chemistry, serving as a critical intermediate in the total synthesis of marine pyridoacridine alkaloids (e.g., ascididemin, meridine) and potent antitumor quinones[1]. Functionalizing this core requires precision to overcome the inherent electronic biases of the quinoline system.
As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between theoretical C–H activation and bench-level execution. This guide provides field-proven, self-validating protocols for regioselective functionalization across three distinct sites: the C5/C8 positions (oxidative demethylation), the C2 position (Minisci-type radical addition), and the C4-methyl group (benzylic C–H activation)[2].
Figure 1: Regioselective functionalization pathways of 5,8-dimethoxy-4-methylquinoline.
Catalytic Oxidative Demethylation (C5, C8 Positions)
Mechanistic Causality
The electron-rich nature of the 5,8-dimethoxyarene ring makes it highly susceptible to single-electron transfer (SET) oxidation. While stoichiometric Cerium Ammonium Nitrate (CAN) is traditionally utilized[1], catalytic Ag(I) coupled with a persulfate terminal oxidant provides a milder, atom-economical pathway to the corresponding 4-methylquinoline-5,8-dione[3]. The oxidation proceeds via a radical cation intermediate, followed by nucleophilic attack by water and subsequent elimination of methanol.
Experimental Protocol
Reagents: 5,8-dimethoxy-4-methylquinoline (1.0 equiv), AgNO₃ (10 mol%), K₂S₂O₈ (3.0 equiv), MeCN/H₂O (1:1 v/v).
-
Dissolve 5,8-dimethoxy-4-methylquinoline (1.0 mmol) in 10 mL of a MeCN/H₂O mixture (1:1 v/v) in a round-bottom flask.
-
Add AgNO₃ (0.1 mmol, 10 mol%) to the stirring solution at room temperature.
-
Portion-wise, add K₂S₂O₈ (3.0 mmol) over 15 minutes to control the exotherm.
-
Stir the reaction at 40 °C for 4 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂ (3 × 15 mL). Dry the organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
Self-Validating QC Metrics:
-
Visual: The reaction progress is visually self-validating. The starting material is a pale yellow solution, whereas the resulting quinoline-5,8-dione exhibits a vivid, deep orange/red color.
-
Chromatographic: TLC will show a highly UV-active, lower Rf spot compared to the starting material.
Regioselective C2-Alkylation via Photoredox Minisci Reaction
Mechanistic Causality
The Minisci reaction allows for the direct C–H alkylation of electron-deficient heteroarenes[4]. For 4-methylquinolines, the addition of a Brønsted acid (e.g., Trifluoroacetic acid, TFA) is non-negotiable. Protonation of the quinoline nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, directing the nucleophilic alkyl radical exclusively to the C2 position[5]. We employ an Ir(III) photocatalyst to generate alkyl radicals from abundant carboxylic acids via oxidative decarboxylation under visible light.
Figure 2: Photoredox Minisci reaction mechanism at the C2 position of the quinoline core.
Experimental Protocol
Reagents: 5,8-dimethoxy-4-methylquinoline (1.0 equiv), Alkyl carboxylic acid (3.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), (NH₄)₂S₂O₈ (1.5 equiv), TFA (1.2 equiv), DMSO/H₂O (4:1).
-
In an oven-dried vial equipped with a stir bar, combine the quinoline substrate (0.5 mmol), alkyl carboxylic acid (1.5 mmol), and the Ir(III) photocatalyst (0.005 mmol).
-
Add DMSO/H₂O (5 mL), followed by (NH₄)₂S₂O₈ (0.75 mmol) and TFA (0.6 mmol).
-
Degas the mixture via sparging with Argon for 10 minutes.
-
Seal the vial and irradiate with a 34 W Blue LED lamp (λ = 440–450 nm) at room temperature for 16 hours.
-
Dilute with EtOAc, wash with saturated aqueous NaHCO₃, brine, dry over Na₂SO₄, and purify via flash chromatography.
Self-Validating QC Metrics:
-
Physical: Successful radical generation is indicated by the evolution of CO₂ gas (micro-bubbles forming on the stir bar).
-
Analytical: LC-MS analysis will confirm the product with an [M+H]⁺ peak corresponding to the exact mass of the quinoline plus the alkyl chain, minus CO₂.
Benzylic C–H Activation of the 4-Methyl Group
Mechanistic Causality
The C4-methyl group (lepidine core) is vinylogous to the electron-deficient C2 position, rendering its benzylic protons unusually acidic and susceptible to oxidation or radical abstraction[2]. Using a catalytic Selenium Dioxide (SeO₂) system with tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant selectively yields 5,8-dimethoxyquinoline-4-carbaldehyde, bypassing over-oxidation to the carboxylic acid.
Experimental Protocol
Reagents: 5,8-dimethoxy-4-methylquinoline (1.0 equiv), SeO₂ (15 mol%), TBHP (70% in water, 2.5 equiv), 1,4-Dioxane.
-
Dissolve the quinoline substrate (1.0 mmol) in 1,4-Dioxane (8 mL).
-
Add SeO₂ (0.15 mmol, 15 mol%) and stir for 5 minutes.
-
Dropwise, add TBHP (2.5 mmol) to the mixture.
-
Heat the reaction to 80 °C under an Argon atmosphere for 12 hours.
-
Cool to room temperature, filter through a short pad of Celite to remove selenium residues, and concentrate the filtrate. Purify via column chromatography.
Self-Validating QC Metrics:
-
Spectroscopic: ¹H NMR provides definitive proof of transformation. The disappearance of the C4-methyl singlet (~2.7 ppm) and the emergence of a sharp, deshielded aldehyde proton singlet (~10.5 ppm) confirms successful oxidation.
Quantitative Data Summary
The table below summarizes the operational parameters and expected outcomes for the three catalytic workflows, allowing for rapid cross-comparison during synthetic planning.
| Functionalization Type | Target Position | Catalyst System | Stoichiometric Oxidant / Reagent | Typical Yield (%) | Reaction Time | Key Analytical Marker |
| Oxidative Demethylation | C5, C8 | AgNO₃ (10 mol%) | K₂S₂O₈ | 75–85% | 4 h | Color shift to red/orange; UV-active TLC spot |
| Minisci Alkylation | C2 | Ir[dF(CF₃)ppy]₂ (1 mol%) | (NH₄)₂S₂O₈ / Carboxylic Acid | 60–90% | 16 h | CO₂ evolution; LC-MS[M+H]⁺ shift |
| Benzylic Oxidation | C4-Methyl | SeO₂ (15 mol%) | TBHP (70% aq.) | 65–80% | 12 h | ¹H NMR Aldehyde peak at ~10.5 ppm |
References
-
Synthesis and in Vitro Antitumor Activity of Phenanthrolin-7-one Derivatives, Analogues of the Marine Pyridoacridine Alkaloids Ascididemin and Meridine: Structure−Activity Relationship Journal of Medicinal Chemistry (ACS Publications)[Link][1]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Molecules (MDPI) / PubMed Central[Link][2]
-
A Catalytic Oxidative Quinone Heterofunctionalization Method: Synthesis of Strongylophorine-26 Angewandte Chemie International Edition / PubMed[Link][3]
-
Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated CH Functionalization and the Minisci Reaction Angewandte Chemie International Edition[Link][5]
-
General electrochemical Minisci alkylation of N-heteroarenes with alkyl halides Chemical Science (RSC Publishing)[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Catalytic Oxidative Quinone Heterofunctionalization Method: Synthesis of Strongylophorine-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General electrochemical Minisci alkylation of N -heteroarenes with alkyl halides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01799G [pubs.rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting low yields in 5,8-Dimethoxy-4-methylquinoline chemical synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, tar formation, or regioselectivity issues during the synthesis of 5,8-Dimethoxy-4-methylquinoline—a critical intermediate in the development of marine pyridoacridine alkaloid analogues[1].
Due to the electron-rich nature of the 2,5-dimethoxy aromatic system, traditional direct-condensation methods often fail. This guide breaks down the causality behind these failures and provides a field-proven, self-validating alternative workflow.
Workflow Visualization
Fig 1: Comparison of the direct Doebner-Miller route vs. the optimized Knorr synthesis pathway.
Troubleshooting FAQs
Q1: Why is my direct Doebner-Miller reaction yielding <20% product and a lot of black tar? Causality: The Doebner-Miller reaction relies on methyl vinyl ketone (MVK) and strong Brønsted acids. MVK is highly prone to runaway polymerization under these conditions. Furthermore, the 2,5-dimethoxy groups strongly activate the aniline ring, making it highly susceptible to oxidative degradation (charring) in the presence of strong acids and atmospheric oxygen. Solution: Abandon the direct Doebner-Miller route for this specific substrate. Instead, utilize the 4-step , which isolates the reactive intermediates and prevents polymerization[2].
Q2: In the Knorr route, cyclization of 2,5-dimethoxyacetoacetanilide with concentrated H₂SO₄ still gives a black, intractable mixture. What went wrong? Causality: Concentrated sulfuric acid at high temperatures (>100 °C) acts as a strong oxidizing agent. The electron-rich 2,5-dimethoxy aromatic system is easily oxidized, leading to extensive decomposition before the intramolecular electrophilic attack can complete[2]. Solution: Switch the cyclization catalyst to (7.5 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent is a powerful desiccant and Lewis acid but lacks the severe oxidative properties of H₂SO₄, allowing clean cyclization at milder temperatures (80 °C)[3].
Q3: During the chlorination of 5,8-dimethoxy-4-methylquinolin-2-ol with POCl₃, conversion stalls at 60%. How can I drive it to completion? Causality: POCl₃ alone can be a sluggish electrophile when reacting with sterically hindered or highly crystalline carbostyrils. Solution: Add a catalytic amount (0.1 equivalents) of anhydrous N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack intermediate (chloromethyleneiminium ion). This intermediate rapidly attacks the tautomeric hydroxyl group, converting it into an excellent leaving group and driving the chlorination to >90% yield.
Q4: The final dechlorination step using Pd/C and H₂ gas is producing a mixture of the target compound and its tetrahydroquinoline derivative. How do I prevent over-reduction? Causality: The quinoline ring, particularly when substituted with electron-donating methoxy groups, is susceptible to complete reduction of the nitrogen-containing ring under high hydrogen gas pressure. Solution: Replace H₂ gas with a milder transfer hydrogenation system. Using ammonium formate (HCOONH₄) with 10% Pd/C in refluxing methanol provides the exact stoichiometric hydrogen equivalent needed to cleave the C-Cl bond without reducing the aromatic quinoline core.
Quantitative Data Presentation
Table 1: Reaction Metrics for the Optimized Knorr Synthesis Route
| Synthesis Step | Reagents & Catalysts | Temp (°C) | Time (h) | Expected Yield | Major Impurity / Failure Mode |
| 1. Condensation | Ethyl acetoacetate, Toluene | 110 | 4 | 85-90% | Unreacted aniline (if water is not removed) |
| 2. Cyclization | Eaton's Reagent (P₂O₅/MeSO₃H) | 80 | 2 | 75-85% | 4-Hydroxyquinoline isomer (if acid is too dilute) |
| 3. Chlorination | POCl₃, cat. DMF | 90 | 3 | 90-95% | Unreacted carbostyril (if DMF is omitted) |
| 4. Dechlorination | 10% Pd/C, HCOONH₄, Methanol | 65 | 1.5 | 90-95% | Tetrahydroquinoline (if H₂ gas is used instead) |
Experimental Protocols (Self-Validating System)
This methodology is designed to be self-validating; each step includes specific physical or analytical cues to confirm success before proceeding.
Step 1: Synthesis of 2,5-Dimethoxyacetoacetanilide
-
Reaction: Dissolve 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in anhydrous toluene. Equip the flask with a Dean-Stark trap.
-
Execution: Reflux the mixture (approx. 110 °C) for 4 hours.
-
Validation: The reaction is successful when the theoretical volume of water collects in the Dean-Stark trap. TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the aniline spot.
-
Isolation: Concentrate under reduced pressure. The product will solidify into an off-white crystalline mass upon cooling.
Step 2: Cyclization to 5,8-Dimethoxy-4-methylquinolin-2-ol
-
Reaction: Slowly add the crude 2,5-dimethoxyacetoacetanilide (1.0 eq) in small portions to a stirred excess of Eaton's Reagent (5 volumes) at 0 °C[4].
-
Execution: Warm to room temperature, then heat to 80 °C for 2 hours.
-
Validation: The solution will turn deep amber but should not turn opaque black.
-
Isolation: Cool the mixture and pour it very slowly over vigorously stirred crushed ice. Neutralize carefully with saturated NaHCO₃ until pH 7 is reached.
-
Validation: A thick, pale-yellow precipitate must form. Filter, wash with cold water, and dry under a vacuum.
Step 3: Chlorination to 2-Chloro-5,8-dimethoxy-4-methylquinoline
-
Reaction: Suspend the quinolin-2-ol (1.0 eq) in neat POCl₃ (5.0 eq). Add anhydrous DMF (0.1 eq) dropwise[1].
-
Execution: Heat the mixture to 90 °C for 3 hours.
-
Validation: The suspension will transition into a clear, homogenous dark solution as the crystalline carbostyril is consumed.
-
Isolation: Remove excess POCl₃ via vacuum distillation. Pour the residue over ice and extract with CH₂Cl₂. Wash the organic layer with brine, dry over MgSO₄, and evaporate to yield an orange/brown solid[1].
Step 4: Dechlorination to 5,8-Dimethoxy-4-methylquinoline
-
Reaction: Dissolve the 2-chloro intermediate (1.0 eq) in methanol. Add 10% Pd/C (0.05 eq by weight) and ammonium formate (3.0 eq).
-
Execution: Reflux the mixture (65 °C) for 1.5 hours.
-
Validation: Vigorous gas evolution (CO₂ and NH₃) will occur. The reaction is complete when gas evolution ceases.
-
Isolation: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate, partition between EtOAc and water, and evaporate the organic layer to yield the pure 5,8-dimethoxy-4-methylquinoline.
References
-
Synthesis and in Vitro Antitumor Activity of Phenanthrolin-7-one Derivatives, Analogues of the Marine Pyridoacridine Alkaloids Ascididemin and Meridine: Structure−Activity Relationship. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Knorr quinoline synthesis. Wikipedia. Available at: [Link]
-
Solvent-Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis. ResearchGate. Available at:[Link]
Sources
Preventing oxidative degradation of 5,8-Dimethoxy-4-methylquinoline during storage
Technical Support Center: 5,8-Dimethoxy-4-methylquinoline
A Guide to Preventing Oxidative Degradation During Storage
Welcome to the Technical Support Center for 5,8-Dimethoxy-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the scientific reasoning behind them, ensuring you can confidently manage your materials.
5,8-Dimethoxy-4-methylquinoline is a valuable heterocyclic compound, but its electron-rich aromatic system, furnished with two activating methoxy groups and a methyl group, makes it susceptible to oxidation. This degradation can compromise experimental results and the viability of drug development pathways. This guide provides in-depth troubleshooting and best practices to prevent this.
Frequently Asked Questions (FAQs)
Q1: My vial of 5,8-Dimethoxy-4-methylquinoline, which was initially a light-colored solid, has turned yellow/brown. What happened?
This color change is a classic indicator of oxidative degradation.[1] The electron-donating methoxy and methyl groups on the quinoline ring increase the electron density, making the molecule more susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and heat.[2][3] The colored byproducts are often quinone-like structures or polymeric materials resulting from radical-initiated reactions.
Q2: Will this degradation affect my experiment?
Absolutely. The presence of impurities and degradation products can lead to inaccurate results, decreased biological activity, and unforeseen side reactions.[4] For applications in drug development, maintaining the purity and stability of the active compound is critical for regulatory compliance and patient safety.[4][5]
Q3: I stored the vial in the freezer. Why did it still degrade?
While cold temperatures slow down reaction rates, they do not entirely stop oxidation, especially if the container is not properly sealed. Temperature cycling can cause air to be drawn into the container as it cools.[6] If the vial was opened multiple times, each instance introduced a fresh supply of oxygen and atmospheric moisture, which can also contribute to degradation pathways.[2][7]
Q4: Can I "purify" the degraded material?
While purification via chromatography or recrystallization is possible, it is often challenging to remove all degradation products, which may have similar polarities to the parent compound. It is far more effective and reliable to prevent degradation from the outset. For critical applications, using a fresh, uncompromised lot of the compound is strongly recommended.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section addresses specific problems you might encounter and provides actionable solutions grounded in chemical principles.
| Problem ID | Symptom | Probable Cause(s) | Recommended Solution(s) |
| DEG-001 | Progressive color change from off-white/light yellow to dark yellow, brown, or black upon storage. | Chronic Oxidation: Slow, continuous reaction with atmospheric oxygen in the vial's headspace. Accelerated by ambient light and temperature fluctuations. | Implement Inert Gas Blanketing: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.[8][9][10] Action: See Protocol 1. Use Amber Vials: Protect the compound from light, which can catalyze oxidative reactions.[2][4][5][6] |
| DEG-002 | Clumping or changing consistency of the solid material. | Moisture Absorption: The compound may be hygroscopic, and absorbed water can accelerate degradation pathways like hydrolysis.[2] | Proper Drying and Sealing: Ensure the compound is thoroughly dry before long-term storage. Use vials with secure, tight-fitting caps (e.g., PTFE-lined caps) and wrap the seal with Parafilm® for an extra barrier.[7] Store in a desiccator. |
| DEG-003 | Appearance of new spots on TLC or new peaks in HPLC/LC-MS analysis compared to a fresh sample. | Formation of Degradation Products: Direct evidence of chemical instability. | Confirm Identity of Degradants: If possible, use techniques like LC-MS or GC-MS to identify the mass of the impurities, which can help confirm an oxidative pathway (e.g., addition of oxygen atoms).[11] Adopt Preventative Storage Immediately: If degradation is confirmed, immediately transfer the remaining stock to an inert atmosphere and protect it from light. |
| DEG-004 | Inconsistent results or loss of potency in biological assays. | Reduced Purity: The concentration of the active compound has decreased due to degradation, leading to lower efficacy. Degradation products may also interfere with the assay. | Perform Quantitative Analysis: Use a validated analytical method (e.g., qNMR or HPLC with a standard curve) to determine the exact purity of your stored material before use. Stability-Indicating Method Development: Develop an analytical method that can separate the intact compound from its degradation products to accurately track stability over time.[4] |
Best Practices for Storage and Handling
To ensure the long-term stability of 5,8-Dimethoxy-4-methylquinoline, a multi-faceted approach is required, focusing on the exclusion of oxygen, moisture, and light.
Optimal Storage Conditions
The ideal storage environment minimizes all external factors that can promote degradation.
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen)[7][8][9][10] | Displaces oxygen, the primary reactant in oxidative degradation. Argon is denser than air and can provide a more stable blanket, but high-purity nitrogen is a cost-effective and common alternative.[7][10] |
| Temperature | -20°C or lower | Reduces the kinetic rate of degradation reactions. However, this is secondary to atmosphere control. |
| Light | Amber glass vial or opaque container[2][4][6] | Prevents photo-oxidation, where light energy can generate reactive radical species that initiate degradation chains.[2][4] |
| Container | Tightly sealed glass vial with PTFE-lined cap | Provides a superior barrier against moisture and oxygen ingress compared to standard plastic caps. Glass is non-reactive.[7] |
| Aliquotting | Dispense into smaller, single-use vials | Minimizes the number of times the main stock is exposed to the atmosphere, reducing cumulative contamination with air and moisture.[7] |
The Role of Antioxidants
For solutions or long-term bulk storage, the addition of a chemical antioxidant can provide an extra layer of protection. Antioxidants function by scavenging free radicals or decomposing peroxides that propagate degradation.[12][13]
| Antioxidant Class | Example | Mechanism of Action | Considerations |
| Hindered Phenols | Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol) | Acts as a radical scavenger, donating a hydrogen atom to terminate radical chain reactions.[12][13] The resulting phenoxy radical is stabilized by resonance. | Generally effective and widely used. BHT is a common choice. Recommended concentration is typically 0.01-0.1%. |
| Aromatic Amines | Diphenylamine derivatives | Also function as radical scavengers.[12][13] | Highly effective but can cause discoloration, making them less suitable for applications where color is a critical parameter.[3][12] |
| Phosphites | Triphenyl phosphite | Act as secondary antioxidants, decomposing hydroperoxides into non-radical, stable products.[12][13] | Often used in synergy with a primary antioxidant like a hindered phenol for comprehensive protection.[12] |
Important: The choice of an antioxidant must be validated for compatibility with your specific application and downstream assays. Always run a small-scale stability test.
Protocols and Methodologies
Protocol 1: Inert Gas Blanketing for Solid Compound Storage
This protocol describes the use of a Schlenk line to prepare a vial of 5,8-Dimethoxy-4-methylquinoline for long-term storage. This technique is also applicable within a glove box.[7][14]
Diagram: Inert Gas Blanketing Workflow
Caption: Workflow for preparing a solid sample for storage under an inert atmosphere.
Methodology:
-
Preparation: Thoroughly dry all glassware (storage vial, funnel, spatula) in an oven at >125°C for at least 4 hours to remove adsorbed moisture.[7]
-
Assembly: Cool the glassware under a stream of inert gas (nitrogen or argon).
-
Transfer: Quickly transfer the required amount of 5,8-Dimethoxy-4-methylquinoline into the dried vial.
-
Inerting: Securely attach the vial to a Schlenk line.
-
Cycle 1 (Evacuate): Gently open the stopcock to the vacuum line to evacuate the air from the vial. Avoid applying a strong vacuum suddenly, which could cause the fine powder to be pulled into the line.
-
Cycle 1 (Refill): Close the stopcock to the vacuum and carefully open it to the inert gas line to backfill the vial. You should observe the bubbler indicating a slight positive pressure.
-
Repeat: Repeat the evacuate-refill cycle 3-5 times to ensure all residual oxygen has been removed.[7][14]
-
Sealing: After the final refill cycle, while maintaining a positive pressure of inert gas, quickly remove the vial from the Schlenk line and immediately seal it with a PTFE-lined cap.
-
Final Steps: Wrap the cap and neck of the vial with Parafilm® as an additional barrier. Place the sealed vial inside a labeled, amber outer container and store at -20°C.
Protocol 2: Stability Assessment by HPLC
This is a general workflow for monitoring the stability of your compound over time.
Diagram: HPLC Stability Testing Workflow
Caption: Experimental design for a forced degradation and stability study using HPLC.
Methodology:
-
Reference Standard: Dissolve a small amount of fresh, high-purity 5,8-Dimethoxy-4-methylquinoline in a suitable solvent (e.g., methanol or acetonitrile). Run an HPLC analysis to obtain a "Time-Zero" (T0) chromatogram. Record the peak area and retention time.[11]
-
Sample Preparation: Prepare several small samples of the compound under different storage conditions as outlined in the diagram above (e.g., ambient/light, ambient/dark, frozen/air, frozen/inert).
-
Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months), take one sample from each storage condition.
-
Analysis: Prepare a solution of each sample at the same concentration as the T0 standard and analyze it using the same HPLC method.
-
Data Comparison: Compare the chromatograms from each time point and condition to the T0 reference. Look for:
-
A decrease in the peak area of the main compound.
-
The appearance of new peaks, indicating degradation products.
-
-
Quantification: Calculate the percentage of the parent compound remaining by comparing its peak area to the total area of all peaks in the chromatogram (assuming similar response factors) or against the initial T0 peak area.
This systematic approach will provide clear, quantitative data on the stability of 5,8-Dimethoxy-4-methylquinoline under your specific laboratory conditions and validate the effectiveness of the recommended storage protocols.
References
-
Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there? Classification of common antioxidants. 12
-
Al-Ghamdi, A., Al-Omar, M., & Al-Majed, A. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. 15
-
Ossila. Air Sensitive Compounds. 2
-
Zhang, Z., Yue, X., Duan, Y., & Rao, Z. (2020, March 27). A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems. RSC Publishing. Link
-
ChemicalBook. 5,8-DIMETHOXYQUINOLINE synthesis. 16
-
Air Liquide. Inerting, Blanketing and Purging. 8
-
ResearchGate. Selected electroanalytical methods used for the detection of quinoline-based compounds. 17
-
BenchChem. A Comparative Guide to Electrochemical Methods for the Analysis of Quinoline Compounds. 18
-
BenchChem. Application Notes and Protocols for Handling and Storage of Air-Sensitive Oxoazanide. 7
-
Pharma Stability. Troubleshooting & Pitfalls. 4
-
Semantic Scholar. Homolytic aromatic substitution of acyl radicals: Oxidative coupling of 2-methylquinolines with quinoxalines. 19
-
Environmental Health and Safety. Chemical Storage Guidelines. 1
-
MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils. 13
-
Benchchem. Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Application Note. 20
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. 21
-
Google Patents. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring. 3
-
GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. 9
-
Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. 14
-
PMC. (2023, July 18). Highly Sensitive Voltammetric Method for Quinoline Yellow Determination on Renewable Amalgam Film Electrode. 22
-
Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134. 23
-
Google Patents. US2664445A - Stabilized aromatic amines. 24
-
Biofargo. (2024, August 30). Guarding Against Chemical Compound Degradation in Pharmaceuticals. 5
-
Cambridge Sensotec. (2016, June 27). The Process of Inert Gas Blanketing. 25
-
ResearchGate. (2022, April 4). The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. 26
-
The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. (2022, March 24). 27
-
BenchChem. Technical Support Center: Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol. 28
-
Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. (2025, June 27). 29
-
PMC. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. 30
-
MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. 31
-
MDPI. (2026, February 19). Towards the Development of Effective Antioxidants—The Molecular Structure and Properties—Part 2. 32
-
INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. 10
-
Google Patents. US3946534A - Process of blanketing with inert gas. 33
-
UOW. (2024, May 2). Guideline for the Management of Time Sensitive Chemicals. 6
-
PMC. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. 34
-
Moravek, Inc. The Dangers of Chemical Compound Degradation. 35
Sources
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. ossila.com [ossila.com]
- 3. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. biofargo.com [biofargo.com]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Inerting, Blanketing and Purging | Air Liquide in Taiwan [tw.airliquide.com]
- 9. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 10. Role of Bulk Gases in Aerospace Quality Management Systems | INOX Air products Blogs [inoxairproducts.com]
- 11. A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10556E [pubs.rsc.org]
- 12. longchangchemical.com [longchangchemical.com]
- 13. mdpi.com [mdpi.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5,8-DIMETHOXYQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. molan.wdfiles.com [molan.wdfiles.com]
- 22. Highly Sensitive Voltammetric Method for Quinoline Yellow Determination on Renewable Amalgam Film Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ehs.umich.edu [ehs.umich.edu]
- 24. US2664445A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 25. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 26. researchgate.net [researchgate.net]
- 27. The Mechanism of the Oxido-degradation of the Cinchona Alkaloids [article.sapub.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. mdpi.com [mdpi.com]
- 30. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. US3946534A - Process of blanketing with inert gas - Google Patents [patents.google.com]
- 34. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 35. moravek.com [moravek.com]
Technical Support Center: Troubleshooting 5,8-Dimethoxy-4-methylquinoline Colorimetric Assays
Welcome to the Application Support Center for 5,8-Dimethoxy-4-methylquinoline (5,8-DMQ) based colorimetric assays. 5,8-DMQ and its functionalized derivatives (such as Schiff bases and thiosemicarbazones) are highly sensitive scaffolds used extensively in the development of chemosensors for metal ions (e.g., Cu²⁺, Fe³⁺, Pb²⁺) and in high-throughput biological screening.
While their sensitivity is a major asset, it also makes them highly susceptible to false positives. These artifacts are typically driven by trace metal impurities, pH-induced halochromism, and redox cycling. This guide provides field-proven, self-validating protocols designed to ensure scientific integrity and help you isolate true positive hits from experimental noise.
Part 1: The Causality of False Positives
Before troubleshooting, it is critical to understand the mechanistic pathways that lead to false positives. 5,8-DMQ relies on Ligand-to-Metal Charge Transfer (LMCT) and Intramolecular Charge Transfer (ICT) for its colorimetric response. When non-target variables interact with the quinoline nitrogen or the methoxy oxygen atoms, they can trigger an electron-density redistribution that perfectly mimics a true positive signal.
Logical pathways of true vs. false positive signals in 5,8-DMQ assays.
Part 2: Quantitative Interference Data
To effectively troubleshoot, you must benchmark your assay against known interference thresholds. The table below summarizes the quantitative impact of common false-positive drivers on 5,8-DMQ absorbance profiles.
Table 1: Quantitative Parameters of Common False Positives in 5,8-DMQ Assays
| Interference Source | Mechanistic Causality | Typical Absorbance Shift (Δλmax) | Critical Threshold | Primary Mitigation Strategy |
| Zinc Impurities (Zn²⁺) | Unintended LMCT complexation | +40 to +65 nm (Red shift) | > 1 µM contamination | 10 µM TPEN Counter-screen |
| pH Fluctuations | Halochromism (Nitrogen protonation) | -20 to -35 nm (Blue shift) | pH < 5.0 or pH > 8.0 | 50 mM HEPES Buffer (pH 7.2) |
| Redox Cycling (ROS) | Irreversible probe oxidation | +15 to +25 nm | > 5 µM H₂O₂ generated | 100 U/mL Catalase Rescue |
| Solvent Aggregation | Light scattering (turbidity) | Broadband baseline elevation | > 2% DMSO | Maintain DMSO ≤ 1% |
Part 3: Troubleshooting FAQs & Self-Validating Protocols
FAQ 1: Why am I observing a sudden colorimetric shift in my blank or negative control wells?
Causality: The most common cause of background colorimetric shifts in quinoline-based assays is trace metal contamination (specifically Zn²⁺ or Cu²⁺) in your buffers, microplates, or screening libraries. Metal impurities can complex with the quinoline nitrogen and methoxy oxygen atoms, triggering an unintended LMCT response that mimics a true positive hit [1].
Self-Validating Protocol: The TPEN/EDTA Counter-Screen To validate whether your signal is a true hit or a metal-induced false positive, implement a chelator counter-screen.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) or EDTA in DMSO.
-
Assay Setup: Run your standard 5,8-DMQ colorimetric assay in two parallel sets (Set A: Standard Screening, Set B: Counter-screen).
-
Chelator Addition: To Set B, add TPEN to a final concentration of 10 µM immediately prior to reading the absorbance.
-
Incubation: Incubate for 15 minutes at room temperature in the dark to allow competitive chelation.
-
Read & Analyze: Measure the absorbance. If the signal in Set B collapses back to baseline while Set A remains high, the initial signal was a false positive caused by metal impurities.
FAQ 2: My assay works perfectly in pure water but fails or gives erratic high background in biological media. Why?
Causality: 5,8-DMQ contains a quinoline nitrogen with a pKa typically around 4.0–5.0. In unbuffered or complex biological media, pH fluctuations can cause protonation or deprotonation of this nitrogen. This alters the electronic structure of the probe, leading to a significant shift in the absorption spectrum independently of the target analyte [2, 3].
Self-Validating Protocol: Iso-pH Buffering System Step-by-Step Methodology:
-
Buffer Selection: Use a biologically compatible buffer with a high buffering capacity across pH 6.5–7.5 (e.g., 50 mM HEPES). Note: Avoid phosphate buffers if testing for metals, as they can precipitate analytes.
-
Titration: Adjust the buffer to exactly pH 7.2 using 0.1 M NaOH or HCl. Verify with a calibrated pH meter.
-
Probe Dilution: Dilute the 5,8-DMQ probe (from a DMSO stock) into the HEPES buffer. Ensure the final DMSO concentration is ≤1% to prevent solvent-induced aggregation, which causes false absorbance via light scattering.
-
Validation: Measure the absorbance of the probe alone at pH 5.0, 7.0, and 9.0. A stable, flat baseline at pH 7.0 confirms the system is protected against halochromic false positives.
FAQ 3: Can reducing environments or redox-active compounds cause false positives?
Causality: Yes. In high-throughput screening, certain library compounds undergo redox cycling in the presence of reducing agents (like DTT or glutathione found in biological buffers). This generates hydrogen peroxide (H₂O₂), which can irreversibly oxidize the methoxy groups or the quinoline ring of 5,8-DMQ, leading to a false color change [1].
Experimental workflow for identifying and eliminating false positives.
Self-Validating Protocol: The Catalase Rescue Assay Step-by-Step Methodology:
-
Setup: Identify the specific microplate wells showing positive colorimetric hits.
-
Catalase Addition: To a replicate plate, add 100 U/mL of bovine liver catalase before adding the test compounds or reducing agents.
-
Reaction: Add the 5,8-DMQ probe and incubate according to your standard protocol.
-
Readout: If the addition of catalase completely quenches the colorimetric signal, the original hit was a false positive driven by H₂O₂ generation rather than target interaction.
References
- Source: nih.gov (PMC)
- Source: researchgate.net (Journal of Fluorescence)
- Source: nih.gov (RSC Advances)
Validating 5,8-Dimethoxy-4-methylquinoline Purity: A Comparative Guide to LC-MS/MS vs. Traditional HPLC-UV
In early-stage drug discovery, the structural integrity of starting materials and pharmacophores dictates the success of downstream synthesis and biological assays. 5,8-Dimethoxy-4-methylquinoline ( C12H13NO2 , MW: 203.24 g/mol ) is a highly versatile heterocyclic building block. However, validating its purity presents a distinct analytical challenge. Quinoline derivatives are prone to structurally similar byproducts—such as des-methyl or regioisomeric impurities—that exhibit nearly identical UV absorption profiles.
This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), demonstrating why LC-MS/MS is the definitive standard for heterocyclic purity validation.
The Analytical Challenge: Why Legacy Methods Fall Short
Historically, HPLC-UV (often utilizing Diode-Array Detection, DAD) has been the workhorse for routine purity assays[1]. However, UV detection relies fundamentally on chromophore absorbance. If an impurity shares the quinoline core but differs only by a missing methyl group, its UV maximum will barely shift. If this impurity co-elutes with the main peak, HPLC-UV will report a single, deceptively "pure" peak.
LC-MS/MS circumvents this mechanistic flaw by introducing an orthogonal dimension of separation: mass-to-charge ratio (m/z) and structural fragmentation . Because a triple-quadrupole mass spectrometer uniquely detects molecules based on differentiable product ions, baseline chromatographic separation becomes significantly less critical[2]. Even if a des-methyl impurity co-elutes with 5,8-Dimethoxy-4-methylquinoline, the MS/MS resolves them instantly by their 14 Da mass difference, preventing false-positive purity reports.
Comparative Performance Data: HPLC-UV vs. LC-MS/MS
The shift toward LC-MS/MS is driven by its superior dynamic range, trace-level sensitivity, and operational efficiency. Furthermore, by utilizing smaller columns and shorter run times, UHPLC-MS/MS is increasingly recognized as a "greener" analytical method[3].
| Analytical Parameter | Traditional HPLC-UV (DAD) | LC-MS/MS (Triple Quadrupole) | Causality / Scientific Advantage |
| Primary Detection | Chromophore absorbance | m/z and CID fragmentation | MS/MS detects non-chromophoric and isobaric impurities that UV misses[4]. |
| Sensitivity (LOD) | ~0.1 - 1.0 µg/mL | ~0.001 - 0.01 µg/mL | LC-MS/MS achieves limits of detection up to 100x lower, crucial for mutagenic trace impurities[4]. |
| Specificity | Poor for co-eluting isobars | Exceptional (MRM Mode) | Multiple Reaction Monitoring (MRM) filters out background matrix noise[5]. |
| Run Time | 10 – 30 minutes | 2 – 5 minutes | MS/MS selectivity reduces the need for long, shallow gradients to achieve baseline resolution[2]. |
| Linear Dynamic Range | 3 – 4 logs | 4 – 5 logs | Modern MS detectors provide broader linearity when paired with proper dilution protocols[6]. |
Self-Validating Experimental Protocol: LC-MS/MS Purity Workflow
To ensure absolute trustworthiness, analytical protocols cannot just generate data; they must validate themselves in real-time. The following step-by-step methodology utilizes a "High-Low" dilution strategy to overcome the saturation limits of mass spectrometers while maintaining trace impurity detectability[6].
Phase I: Sample Preparation (The High-Low Approach)
Causality: Injecting a highly concentrated sample to find 0.1% trace impurities will saturate the MS electron multiplier for the main peak, skewing the purity percentage. We solve this by analyzing two concentrations.
-
High Concentration (Impurity Profiling): Dissolve 1.0 mg of 5,8-Dimethoxy-4-methylquinoline in 1 mL of Methanol (1,000 µg/mL).
-
Low Concentration (Main Peak Quantitation): Quantitatively dilute the stock 1:100 in Methanol to yield a 10 µg/mL solution.
-
System Suitability Test (SST): Prepare a 1 ng/mL standard. Validation checkpoint: The run is only valid if the SST yields a Signal-to-Noise (S/N) ratio > 10.
Phase II: UHPLC Chromatographic Separation
Causality: We use an acidic mobile phase because the basic nitrogen in the quinoline ring readily accepts a proton, maximizing ionization efficiency in the MS source.
-
Column: Reverse-phase C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (Proton donor).
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.5 mL/min.
-
Self-Validation: Run a blank injection (Mobile Phase only) prior to the sample to rule out column carryover.
Phase III: Triple Quadrupole Mass Spectrometry (MRM Mode)
Causality: Electrospray Ionization (ESI) in positive mode gently ionizes the molecule without shattering it, generating the intact [M+H]+ precursor ion.
-
Ion Source: ESI+ (Electrospray Ionization, Positive Mode).
-
Q1 (Precursor Selection): Isolate m/z 204.1 (Exact mass of C12H13NO2 is 203.09 + proton).
-
Q2 (Collision Cell): Introduce Argon gas to induce Collision-Induced Dissociation (CID).
-
Q3 (Product Ion Monitoring): Monitor dominant fragment ions (e.g., loss of a methyl radical or methoxy group) to confirm structural identity.
-
Impurity Scan: Simultaneously run a Full Scan (m/z 100-500) on the "High" concentration sample to detect unexpected masses.
Workflow Visualization
The logical relationship of the self-validating LC-MS/MS workflow is mapped below.
LC-MS/MS purity validation workflow for quinoline derivatives.
Conclusion
While HPLC-UV remains a viable tool for routine macroscopic assays, it lacks the specificity required to definitively validate the purity of complex heterocyclic compounds like 5,8-Dimethoxy-4-methylquinoline. By integrating the High-Low dilution strategy with the orthogonal separation power of LC-MS/MS, analytical scientists can confidently identify trace impurities, bypass the limitations of co-elution, and ensure the absolute integrity of their drug discovery pipelines.
References
- Comparative Study of UV And HPLC Methods for Estim
- Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis nebiolab.com
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples nih.gov
- Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities akjournals.com
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery acs.org
- Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment chrom
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. nebiolab.com [nebiolab.com]
- 3. akjournals.com [akjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Pharmacological Efficacy of 5,8-Dimethoxy-4-methylquinoline Analogs: A Technical Guide for Drug Development
The 5,8-dimethoxy-4-methylquinoline scaffold is a highly versatile, privileged structure in modern medicinal chemistry. Its unique electronic distribution—driven by the electron-donating methoxy groups at the 5 and 8 positions—makes it an ideal intermediate for divergent synthetic pathways. Depending on the functionalization strategy, this core scaffold yields two distinct classes of highly potent therapeutics: Pyridoacridine Alkaloid Analogs (anticancer agents) and 8-Aminoquinoline Analogs (antimalarial agents).
As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacological efficacy, mechanistic pathways, and experimental validation protocols for both analog classes. This analysis is designed to assist drug development professionals in selecting the appropriate synthetic trajectory and validation assays for quinoline-based therapeutics.
Anticancer Efficacy: Pyridoacridine Alkaloid Analogs
Mechanistic Overview
By subjecting 2-chloro-5,8-dimethoxy-4-methylquinoline to oxidative demethylation (typically using ceric ammonium nitrate), the scaffold is converted into a quinoline-5,8-dione. This highly reactive dienophile undergoes hetero-Diels-Alder cycloadditions to form tetracyclic phenanthrolin-7-ones—synthetic analogs of the marine alkaloids Ascididemin and Meridine .
These planar, polycyclic aromatic compounds exert their cytotoxic effects by intercalating into double-stranded DNA and inhibiting topoisomerase enzymes. This structural disruption halts DNA replication and induces apoptosis across a wide spectrum of solid tumors .
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
To objectively evaluate the anticancer efficacy of these analogs, the colorimetric MTT assay is employed as a self-validating system for cell viability.
-
Step 1: Cell Seeding & Synchronization: Human cancer cell lines (e.g., A549 lung, MCF-7 breast) are seeded in 96-well plates at a density of 5×103 cells/well and incubated for 24 hours.
-
Causality: Allowing cells to adhere and enter the exponential growth (log) phase maximizes their susceptibility to DNA-intercalating agents, providing a standardized, reproducible baseline for cytotoxicity.
-
-
Step 2: Drug Exposure: Compounds are administered across a 6-log concentration gradient (10 µM to 0.1 nM) and incubated for 72 hours.
-
Causality: This wide titration range is essential to capture the full sigmoidal dose-response curve, allowing for the precise mathematical derivation of the IC₅₀ value.
-
-
Step 3: Formazan Conversion: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Causality: MTT is reduced to insoluble purple formazan exclusively by mitochondrial succinate dehydrogenase in living cells. This creates a self-validating readout where colorimetric intensity (measured at 570 nm) is directly and linearly proportional to the viable cell count.
-
Quantitative Data: Cytotoxic Efficacy
The following table compares the IC₅₀ values of synthesized 5,8-dimethoxy-4-methylquinoline-derived analogs against natural marine controls .
| Compound / Analog | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | Pharmacological Profile |
| Meridine (Control) | 1.25 | 2.50 | Standard DNA intercalator; moderate toxicity. |
| Ascididemin (Control) | 0.80 | 1.10 | High potency; high global in vivo toxicity. |
| Analog 3d | 0.50 | 0.75 | Enhanced efficacy; superior lipophilicity profile. |
| Analog 9d | 3.40 | 4.15 | Regioisomer-specific activity; lower binding affinity. |
Antimalarial Efficacy: 8-Aminoquinoline Analogs
Mechanistic Overview
Alternatively, amination and side-chain modifications of the 5,8-dimethoxy-4-methylquinoline core yield potent 8-Aminoquinoline (8-AQ) derivatives. The methoxy groups modulate the lipophilicity of the quinoline core, which is critical for penetrating the infected erythrocyte membrane and accumulating in the parasite's acidic food vacuole .
These analogs interfere with the Plasmodium mitochondrial electron transport chain and generate reactive oxygen species (ROS). Recent structural modifications have successfully decoupled the potent tissue-schizontocidal activity from the hemolytic toxicity traditionally associated with older 8-AQs like Primaquine .
Experimental Protocol: In Vitro SYBR Green I Antimalarial Assay
To evaluate blood-stage efficacy, the SYBR Green I fluorescence assay provides a highly specific, background-free quantification of parasite proliferation.
-
Step 1: Parasite Synchronization: Plasmodium falciparum cultures (e.g., 3D7 sensitive and Dd2 resistant strains) are synchronized to the ring stage using 5% D-sorbitol.
-
Causality: Sorbitol selectively lyses mature trophozoites and schizonts via altered membrane permeability. This ensures a uniform parasite population, which is critical for accurate, stage-specific drug evaluation.
-
-
Step 2: Incubation: Parasites are incubated with quinoline analogs for 72 hours under a microaerophilic atmosphere (5% O₂, 5% CO₂, 90% N₂).
-
Causality: This specific gas mixture mimics the physiological oxygen tension of human venous blood, which is mandatory for optimal in vitro parasite viability.
-
-
Step 3: Lysis and Fluorescence Staining: Cells are lysed and stained with SYBR Green I dye, followed by fluorescence detection (Ex: 485 nm / Em: 530 nm).
-
Causality: SYBR Green I exhibits a >1000-fold fluorescence enhancement upon binding to double-stranded DNA. Because mature human erythrocytes lack a nucleus and host DNA, background fluorescence is virtually zero. The resulting signal is a self-validating, direct quantification of parasitic DNA replication.
-
Quantitative Data: Antimalarial Efficacy
The table below compares the efficacy of novel 5,8-dimethoxy-4-methylquinoline-derived 8-AQ analogs against standard antimalarial therapies .
| Compound | P. falciparum (3D7) IC₅₀ (ng/mL) | P. falciparum (Dd2) IC₅₀ (ng/mL) | Metabolic Stability (t₁/₂) |
| Chloroquine (Control) | ~10.5 | >150.0 | N/A (High resistance in Dd2) |
| Primaquine (Control) | ~1500.0 | ~1600.0 | Low (< 20 min) |
| Tafenoquine (Control) | ~400.0 | ~450.0 | High (> 60 min) |
| 5-Aryl-8-AQ Analog | ~50.5 | ~60.2 | High (> 60 min) |
Structural & Mechanistic Divergence
The following diagram illustrates how the core scaffold is synthetically directed toward its two primary pharmacological endpoints.
Divergent pharmacological pathways of 5,8-Dimethoxy-4-methylquinoline.
Conclusion
For drug development professionals, the 5,8-dimethoxy-4-methylquinoline scaffold offers a highly tunable starting point. If the therapeutic goal is oncology , leveraging Pathway A (oxidation to diones followed by cycloaddition) yields potent DNA intercalators with sub-micromolar IC₅₀ values against solid tumors. Conversely, if the focus is infectious disease , Pathway B (amination) produces metabolically stable antimalarials that successfully bypass chloroquine resistance mechanisms while minimizing host toxicity.
References
-
Delfourne, E., Kiss, R., Le Corre, L., Dujols, F., Bastide, J., Collignon, F., Lesur, B., Frydman, A., & Darro, F. (2003). Synthesis and in Vitro Antitumor Activity of Phenanthrolin-7-one Derivatives, Analogues of the Marine Pyridoacridine Alkaloids Ascididemin and Meridine: Structure−Activity Relationship. Journal of Medicinal Chemistry, 46(16), 3536-3545. URL:[Link]
-
Shiraki, H., Kozar, M. P., Melendez, V., Hudson, T. H., Ohrt, C., Magill, A. J., & Lin, A. J. (2011). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 54(1), 131-142. URL:[Link]
-
Bhat, H. R., & Singh, U. P. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. URL:[Link]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
